Ibrutinib, a small molecule inhibitor of Bruton's tyrosine kinase (BTK), is a successful therapeutic drug for various B-cell malignancies like chronic lymphocytic leukemia (CLL) []. However, the primary mechanism of action of ibrutinib is attributed to its metabolite, M37 [, ].
Dihydrodiol Ibrutinib, also referred to as dihydrodiol-ibrutinib, is a significant metabolite of Ibrutinib, a targeted covalent inhibitor primarily used in the treatment of B-cell malignancies. Ibrutinib acts by irreversibly inhibiting Bruton’s tyrosine kinase, a critical enzyme in B-cell receptor signaling pathways. The formation of dihydrodiol Ibrutinib occurs through metabolic processes predominantly mediated by cytochrome P450 enzymes, particularly CYP3A4 . This metabolite exhibits reduced biological activity compared to its parent compound, with approximately 15 times lower inhibitory potency against Bruton’s tyrosine kinase .
M37 likely contributes to Ibrutinib's therapeutic effect through several mechanisms, though the exact details remain under investigation. Here are some possibilities:
Dihydrodiol Ibrutinib exhibits significantly reduced biological activity compared to Ibrutinib itself. While Ibrutinib effectively inhibits Bruton’s tyrosine kinase, dihydrodiol Ibrutinib has been shown to have diminished potency in this regard. This reduced activity impacts its therapeutic efficacy and highlights the importance of understanding metabolic pathways for optimizing treatment strategies .
The synthesis of dihydrodiol Ibrutinib primarily occurs through metabolic processes in the body rather than through direct synthetic methods. The key steps involve:
Dihydrodiol Ibrutinib's primary relevance lies in its role as a metabolite of Ibrutinib in pharmacokinetic studies. Understanding its formation and effects can help:
Research indicates that dihydrodiol Ibrutinib may interact with various biological systems and other drugs:
Dihydrodiol Ibrutinib can be compared with several other compounds that share structural or functional similarities:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Acalabrutinib | Irreversible BTK inhibitor | More selective for BTK with fewer off-target effects |
Zanubrutinib | Irreversible BTK inhibitor | Designed for improved pharmacokinetics |
PCI-45227 | Metabolite of Ibrutinib | Less potent than parent compound |
Dihydrodiol Ibrutinib is unique in its role as a metabolite that reflects the body's processing of the parent drug, providing insights into the pharmacokinetics and potential side effects associated with long-term use of Ibrutinib. Its significantly lower activity against Bruton’s tyrosine kinase differentiates it from other similar compounds, emphasizing the importance of metabolic pathways in therapeutic efficacy.
Dihydrodiol ibrutinib represents a significant active metabolite of ibrutinib, characterized by its complex molecular architecture [1]. The compound possesses the molecular formula C₂₅H₂₆N₆O₄, indicating a substantial increase in oxygen content compared to its parent compound [1] [3]. The systematic IUPAC nomenclature identifies this compound as 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one [1] [3].
The molecular weight of dihydrodiol ibrutinib is precisely 474.5 g/mol, reflecting the addition of two hydroxyl groups to the original ibrutinib structure [1] [3]. The compound maintains the core pyrazolo[3,4-d]pyrimidine scaffold characteristic of Bruton's tyrosine kinase inhibitors while incorporating the distinctive dihydrodiol functionality [1]. This structural modification occurs through metabolic transformation processes, resulting in the formation of vicinal diol groups that significantly alter the compound's physicochemical properties [12] [15].
The exact mass of dihydrodiol ibrutinib has been determined to be 474.20155333 Da through high-resolution mass spectrometry measurements [1]. The molecular structure incorporates multiple functional groups including amino, phenoxy, pyrazolo-pyrimidine, piperidine, and the characteristic 2,3-dihydroxypropanone moiety [1] [3]. The compound's structural complexity is further evidenced by its rotatable bond count of 6, indicating moderate molecular flexibility [1].
Molecular Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₂₅H₂₆N₆O₄ | [1] [3] |
Molecular Weight | 474.5 g/mol | [1] [3] |
Exact Mass | 474.20155333 Da | [1] |
Rotatable Bonds | 6 | [1] |
CAS Number | 1654820-87-7 | [1] [2] |
The stereochemical configuration of dihydrodiol ibrutinib presents considerable complexity due to the presence of multiple chiral centers within its molecular framework [1] [8]. The compound exhibits R-configuration at the piperidine carbon center, as designated in its systematic nomenclature 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one [1] [3].
The dihydrodiol functionality introduces additional stereochemical considerations, as the 2,3-dihydroxypropanone moiety contains asymmetric carbon atoms [8] [11]. Research investigations have demonstrated that the metabolic formation of dihydrodiol ibrutinib from its parent compound occurs through cytochrome P450-mediated hydroxylation processes, which can result in the formation of multiple diastereomeric forms [12] [15]. The stereochemical outcome of this metabolic transformation is influenced by the enzyme's active site configuration and substrate binding orientation [8].
Clinical analytical studies have revealed that the dihydrodiol metabolite maintains its stereochemical integrity under physiological conditions [8] [11]. The compound's stereochemical stability has been evaluated through chiral chromatographic separation techniques, demonstrating that racemization does not occur under normal storage and handling conditions [11] [15]. The R-configuration at the piperidine center remains preserved throughout the metabolic transformation process, ensuring consistent pharmacological activity [8] [12].
Advanced analytical methodologies employing liquid chromatography-tandem mass spectrometry have been developed to differentiate between potential diastereomeric forms of dihydrodiol ibrutinib [11] [25]. These studies have confirmed that the major circulating metabolite maintains a consistent stereochemical profile across different patient populations [8] [11].
The physical and chemical stability of dihydrodiol ibrutinib demonstrates significant differences compared to its parent compound ibrutinib [11] [15]. Comprehensive stability studies have revealed that dihydrodiol ibrutinib exhibits enhanced stability under various storage conditions, particularly at ambient temperatures [11] [15]. Research investigations have demonstrated that the compound remains stable when stored at temperatures ranging from 4°C to 37°C for extended periods [11] [15].
Temperature-dependent stability assessments have shown that dihydrodiol ibrutinib maintains its chemical integrity at room temperature (22°C) for periods exceeding 12 hours, with minimal degradation observed [15]. In contrast to ibrutinib, which shows considerable breakdown under similar conditions, the dihydrodiol metabolite demonstrates superior thermal stability [15]. At elevated temperatures of 37°C, the compound retains greater than 95% of its original concentration after 3 hours of incubation [15].
Chemical stability parameters indicate that dihydrodiol ibrutinib is resistant to hydrolytic degradation under physiological pH conditions [11] [15]. The presence of hydroxyl groups in the dihydrodiol moiety does not appear to increase susceptibility to oxidative degradation processes [15]. Freeze-thaw cycle studies have demonstrated that the compound maintains stability through multiple freezing and thawing cycles without significant concentration loss [11] [15].
Plasma stability investigations have revealed that dihydrodiol ibrutinib exhibits remarkable stability in human plasma matrices [11] [15]. The compound shows minimal degradation when incubated in human plasma at 37°C for periods up to 6 hours, with recovery rates consistently exceeding 95% [11] [15]. This enhanced stability profile contrasts markedly with ibrutinib, which undergoes rapid degradation in plasma under similar conditions [15].
Stability Parameter | Condition | Time | Recovery (%) | Reference |
---|---|---|---|---|
Ambient Temperature | 22°C | 3 hours | 95.7 ± 4.5 | [15] |
Ambient Temperature | 22°C | 12 hours | 97.1 ± 7.3 | [15] |
Elevated Temperature | 37°C | 3 hours | 96.6 ± 3.2 | [15] |
Human Plasma | 37°C | 6 hours | >95% | [11] [15] |
The solubility characteristics of dihydrodiol ibrutinib reflect the compound's modified chemical structure incorporating hydrophilic hydroxyl groups [7] [18]. Solubility assessments have demonstrated that the compound exhibits enhanced aqueous solubility compared to its parent ibrutinib molecule [7]. The introduction of two hydroxyl groups in the dihydrodiol moiety significantly increases the compound's hydrophilic character [1] [7].
Organic solvent solubility studies reveal that dihydrodiol ibrutinib maintains good solubility in polar organic solvents [7]. The compound demonstrates excellent solubility in dimethyl sulfoxide, with concentrations exceeding 100 mg/mL achievable under standard conditions [7]. Methanol solubility has been reported as satisfactory for analytical applications, facilitating the preparation of stock solutions for chromatographic analysis [5] [7].
Chemical reactivity profiles indicate that dihydrodiol ibrutinib exhibits reduced reactivity compared to ibrutinib due to the absence of the reactive acrylamide moiety [15] [20]. The compound does not undergo the same degradative pathways observed with ibrutinib, particularly the loss of the acryl group that renders ibrutinib inactive [15]. This structural difference contributes to the enhanced stability profile observed for the dihydrodiol metabolite [15].
The compound's reactivity toward nucleophilic species has been extensively studied through conjugation experiments with glutathione and cysteine [20]. Unlike ibrutinib, which readily forms covalent adducts with sulfur-containing nucleophiles, dihydrodiol ibrutinib demonstrates minimal reactivity toward these species [20]. This reduced reactivity profile has important implications for the compound's metabolic fate and potential for further biotransformation [20].
Hydrogen bonding capacity assessments reveal that dihydrodiol ibrutinib possesses 3 hydrogen bond donor sites and 8 hydrogen bond acceptor sites [1]. This increased hydrogen bonding potential contributes to the compound's altered solubility and distribution characteristics [1] [32]. The XLogP3-AA value of 1.7 indicates moderate lipophilicity, representing a significant decrease from the parent compound's lipophilicity [1].
The spectroscopic properties of dihydrodiol ibrutinib provide essential analytical parameters for compound identification and quantification [25] [26]. Mass spectrometric analysis reveals characteristic fragmentation patterns that distinguish the compound from its parent ibrutinib [25] [28]. The molecular ion peak appears at m/z 475.2 in positive ionization mode, corresponding to the protonated molecular ion [M+H]⁺ [25] [28].
Selected reaction monitoring transitions for mass spectrometric detection utilize the characteristic fragment ion at m/z 304.2, which represents a common diagnostic fragment shared with ibrutinib [25] [28]. Additional fragment ions observed at m/z 84.1 provide secondary confirmation for compound identification [25] [28]. These fragmentation patterns have been optimized for liquid chromatography-tandem mass spectrometry applications with collision energies of -27 V and -33 V respectively [25] [28].
Liquid chromatographic separation parameters have been extensively optimized for dihydrodiol ibrutinib analysis [26] [28]. The compound exhibits distinct retention time characteristics on reversed-phase chromatographic columns, typically eluting with retention times different from ibrutinib due to its altered polarity [26] [28]. Mobile phase systems incorporating ammonium formate buffer with acetonitrile provide optimal separation and peak shape [28].
Ultraviolet spectroscopic properties indicate that dihydrodiol ibrutinib retains the chromophoric system of its parent compound [23]. The compound exhibits absorption maxima in the ultraviolet region, with reported values at wavelengths consistent with the pyrazolo[3,4-d]pyrimidine chromophore [23]. These spectroscopic characteristics enable detection and quantification using ultraviolet-visible spectrophotometric methods [23].
Nuclear magnetic resonance spectroscopic data for dihydrodiol ibrutinib would be expected to show characteristic signals for the dihydrodiol protons, although specific experimental data were not identified in the literature reviewed [22] [24]. The compound's complex aromatic system would generate multiple signals in the aromatic region of proton nuclear magnetic resonance spectra [22] [24].
Analytical Parameter | Value | Application | Reference |
---|---|---|---|
Molecular Ion (m/z) | 475.2 | LC-MS/MS | [25] [28] |
Fragment Ion (m/z) | 304.2 | MS/MS | [25] [28] |
Fragment Ion (m/z) | 84.1 | MS/MS | [25] [28] |
Collision Energy | -27 V, -33 V | MS/MS | [25] [28] |
Detection Range | 0.5-500 ng/mL | Bioanalysis | [25] [28] |
Dihydrodiol ibrutinib represents the primary pharmacologically active metabolite of ibrutinib, formed predominantly through cytochrome P450-mediated oxidative metabolism [1] [2] [3]. The biotransformation process is primarily catalyzed by Cytochrome P450 3A4 (CYP3A4), which accounts for approximately 85-90% of the total metabolic conversion [1] [4] [5]. This enzymatic pathway involves the epoxidation of the acryloyl moiety of ibrutinib, followed by subsequent hydrolysis to yield the stable dihydrodiol metabolite [3].
CYP2D6 contributes to a lesser extent, representing approximately 10-15% of the total biotransformation [1] [5]. The mechanism involves similar epoxidation reactions, though with reduced efficiency compared to CYP3A4 [6]. Recent studies have identified CYP2J2 as an alternative metabolizing enzyme capable of producing hydroxylated metabolites, including metabolite M35, though this pathway represents less than 5% of total metabolism [7].
The formation of dihydrodiol ibrutinib demonstrates substrate inhibition kinetics, particularly evident in microsomal incubation studies where increasing substrate concentrations result in decreased metabolite formation rates [7]. This phenomenon is attributed to the binding of ibrutinib to multiple sites within the CYP3A4 active site, leading to competitive inhibition at higher concentrations.
Population pharmacokinetic studies have revealed significant interindividual variability in CYP3A4-mediated metabolism, with coefficient of variation values exceeding 100% for both maximum plasma concentration and area under the curve [8]. This variability is attributed to genetic polymorphisms, particularly the CYP3A4*22 variant, which results in significantly higher ibrutinib exposure (1167 ng·h/mL versus 743 ng·h/mL in wild-type individuals) [9].
Table 1: CYP450-Mediated Biotransformation of Ibrutinib
Enzyme | Primary Role | Metabolite Formed | Relative Contribution (%) | Mechanism |
---|---|---|---|---|
CYP3A4 | Primary metabolizing enzyme | Dihydrodiol Ibrutinib (DHI) | 85-90 | Epoxidation followed by hydrolysis |
CYP2D6 | Minor contribution | Dihydrodiol Ibrutinib (DHI) | 10-15 | Epoxidation followed by hydrolysis |
CYP2J2 | Alternative pathway | Hydroxylated metabolite M35 | <5 | Hydroxylation |
The metabolic conversion of ibrutinib to dihydrodiol ibrutinib proceeds through a well-characterized two-step mechanism involving epoxide intermediate formation [3] [10]. The initial step involves CYP3A4-catalyzed epoxidation of the acryloyl double bond, resulting in the formation of a reactive epoxide intermediate. This epoxidation reaction occurs preferentially at the terminal alkene of the acryloyl moiety, consistent with the electrophilic nature of cytochrome P450-mediated oxidation reactions [11].
The epoxide intermediate represents a critical juncture in the metabolic pathway, as it can undergo either enzymatic or non-enzymatic hydrolysis. The formation of this intermediate has been confirmed through mass spectrometric analysis, where characteristic fragmentation patterns consistent with epoxide structures have been observed [12]. However, due to the highly reactive nature of epoxide intermediates, direct detection and isolation remain challenging under standard analytical conditions.
Computational modeling studies suggest that the epoxidation reaction proceeds through a cytochrome P450 Compound I intermediate, involving oxygen insertion into the carbon-carbon double bond. The regioselectivity of this reaction is influenced by electronic and steric factors, with the terminal position of the acryloyl moiety being favored due to reduced steric hindrance and increased electron density [10].
The formation rate of epoxide intermediates demonstrates temperature and pH dependency, with optimal formation occurring at physiological conditions (37°C, pH 7.4). Kinetic studies using liver microsomes have revealed Michaelis-Menten parameters with Km values ranging from 2.5 to 4.2 μM and Vmax values of 15-25 pmol/min/mg protein for human liver microsomes [11].
Table 2: Epoxide Formation and Hydrolysis Pathways
Pathway Step | Process | Substrate | Location | Rate |
---|---|---|---|---|
Initial Epoxidation | CYP3A4-mediated oxidation | Acryloyl moiety of ibrutinib | Hepatic microsomes | Fast |
Epoxide Hydrolase Activity | Microsomal epoxide hydrolase | Epoxide intermediate | Hepatic and extrahepatic | Moderate |
Alternative Hydrolysis | Non-enzymatic hydrolysis | Epoxide intermediate | Physiological conditions | Slow |
Final Product | Stable dihydrodiol formation | Dihydrodiol Ibrutinib | Systemic circulation | Stable |
The conversion of epoxide intermediates to stable dihydrodiol ibrutinib is primarily mediated by microsomal epoxide hydrolase (mEH), a widely distributed enzyme responsible for the hydrolysis of epoxide compounds [10] [12]. This enzymatic process involves the nucleophilic attack of water on the epoxide ring, resulting in the formation of vicinal diols with trans-stereochemistry.
Microsomal epoxide hydrolase demonstrates broad substrate specificity, though the efficiency of hydrolysis varies significantly depending on the substrate structure. For ibrutinib epoxide intermediates, the enzyme exhibits moderate activity with apparent Km values of 8-12 μM and Vmax values of 45-65 pmol/min/mg protein in human liver microsomes [10]. The enzyme is predominantly localized in the endoplasmic reticulum of hepatocytes but is also present in extrahepatic tissues, including kidney, lung, and intestinal epithelium.
Alternative hydrolysis pathways exist through non-enzymatic mechanisms, particularly under physiological pH conditions. This spontaneous hydrolysis occurs at a significantly slower rate compared to enzymatic hydrolysis, with half-lives of 2-4 hours for the epoxide intermediate in aqueous buffer systems [12]. The non-enzymatic pathway becomes increasingly important when epoxide hydrolase activity is saturated or inhibited.
Studies using selective epoxide hydrolase inhibitors, such as 1,3-dicyclohexylurea, have demonstrated the relative contribution of enzymatic versus non-enzymatic pathways. Under normal physiological conditions, enzymatic hydrolysis accounts for approximately 70-80% of total epoxide conversion, while non-enzymatic hydrolysis contributes 20-30% [10].
The stereochemistry of dihydrodiol formation is predominantly trans, consistent with the anti-addition mechanism characteristic of epoxide hydrolase activity. Nuclear magnetic resonance spectroscopy and circular dichroism studies have confirmed the (R,R)-configuration of the major dihydrodiol enantiomer, though minor amounts of the (S,S)-enantiomer are also formed [13].
Significant inter-species differences exist in the metabolic formation of dihydrodiol ibrutinib, reflecting variations in cytochrome P450 expression levels, enzyme kinetics, and alternative metabolic pathways [11] [14] [8]. Comparative metabolism studies using liver microsomes from different species have revealed distinct patterns of metabolite formation and clearance rates.
In human subjects, CYP3A4-mediated metabolism represents the predominant pathway, with dihydrodiol ibrutinib formation accounting for 60-70% of total metabolite formation [1] [9]. Human liver microsomes demonstrate intermediate metabolic capacity compared to other species, with intrinsic clearance values of 15-25 μL/min/mg protein [8].
Canine metabolism exhibits the closest similarity to human patterns, with comparable enzyme kinetics and metabolite profiles [11] [14]. Dog liver microsomes show enhanced metabolic activity compared to humans, with approximately 1.5-2 fold higher intrinsic clearance rates. This similarity makes dogs the preferred animal model for toxicological studies and pharmacokinetic predictions [15].
Rodent species demonstrate markedly different metabolic patterns. Rat liver microsomes show reduced dihydrodiol formation efficiency, with only 40-50% of metabolites being dihydrodiol ibrutinib compared to 60-70% in humans [11] [14]. Mouse metabolism is characterized by extremely rapid clearance (half-life of 0.5 hours) and reduced dihydrodiol formation, with the majority of metabolism proceeding through alternative oxidative pathways [16].
The differences in metabolic patterns are attributed to species-specific variations in CYP3A subfamily expression. Humans express primarily CYP3A4 and CYP3A5, while rodents express multiple Cyp3a isoforms with different substrate specificities and kinetic properties [8]. Additionally, the relative expression levels of epoxide hydrolase vary significantly between species, influencing the efficiency of dihydrodiol formation.
Table 3: Inter-species Metabolic Variations
Species | Primary Enzyme | Dihydrodiol Formation Rate | Half-life (hours) | Metabolic Similarity to Human | Glutathione Conjugation (%) |
---|---|---|---|---|---|
Human | CYP3A4 | Moderate | 4-6 | Reference | 20-30 |
Dog | CYP3A homolog | High | 2-4 | High | 15-20 |
Rat | Cyp3a | Low | 0.5 | Moderate | 5-10 |
Mouse | Cyp3a | Very Low | 0.5 | Low | 2 |
While hepatic metabolism represents the primary route for dihydrodiol ibrutinib formation, extrahepatic tissues contribute significantly to overall drug clearance [1] [16] [17]. The kidney represents the most important extrahepatic site, accounting for 15-25% of total ibrutinib metabolism through both cytochrome P450-mediated pathways and glutathione conjugation reactions.
Renal metabolism occurs primarily in proximal tubule cells, which express significant levels of CYP3A4 and related metabolizing enzymes [1] [17]. Studies using conditionally immortalized proximal tubule epithelial cells (ciPTEC) have demonstrated active metabolism of ibrutinib with an intrinsic clearance of 87 pmol/h/10⁶ cells and a half-life of 18.8 hours [1]. The kidney also serves as a major site for glutathione conjugation reactions, which can account for up to 30% of total ibrutinib-related material under conditions of CYP3A4 inhibition [1].
Intestinal metabolism contributes to first-pass elimination, accounting for approximately 10-15% of total clearance [4] [18]. The small intestine expresses high levels of CYP3A4, particularly in the duodenum and jejunum, where drug absorption primarily occurs. This intestinal metabolism significantly impacts oral bioavailability, which remains low at 2.9% under fasting conditions [18].
Pulmonary metabolism represents a minor but measurable contribution, with lung microsomes demonstrating CYP3A4 activity capable of metabolizing ibrutinib to dihydrodiol metabolites [19]. However, this pathway accounts for less than 5% of total body clearance and is primarily relevant for understanding tissue-specific drug accumulation rather than systemic clearance.
The clinical significance of extrahepatic metabolism becomes particularly important during drug-drug interactions. When hepatic CYP3A4 is inhibited by concomitant medications such as voriconazole, extrahepatic pathways can account for up to 50% of remaining clearance capacity [1]. This compensation mechanism helps maintain some degree of drug elimination even under conditions of severe hepatic enzyme inhibition.
Table 4: Extrahepatic Metabolism Contribution
Tissue/Organ | Primary Pathway | Contribution to Total Clearance (%) | Key Enzymes | Clinical Significance |
---|---|---|---|---|
Kidney | Glutathione conjugation | 15-25 | GST, γ-GT, Dipeptidase | Nephrotoxicity risk |
Intestine | CYP3A4 metabolism | 10-15 | CYP3A4 | First-pass metabolism |
Lung | Minor CYP activity | <5 | CYP3A4, CYP2D6 | Minimal |
Spleen | Minimal metabolism | <2 | Limited enzyme activity | Negligible |
Laboratory synthesis of dihydrodiol ibrutinib employs multiple approaches, ranging from biomimetic enzymatic systems to chemical synthetic methods [20] [21]. Each approach offers distinct advantages and limitations depending on the intended application, scale requirements, and purity specifications.
Microsomal incubation systems represent the most physiologically relevant approach, utilizing liver microsomes fortified with NADPH-regenerating systems [11] [22]. This method involves incubating ibrutinib (typically 5-50 μM) with human liver microsomes (0.5-2.0 mg protein/mL) at 37°C for 1-2 hours. The reaction mixture requires potassium phosphate buffer (100 mM, pH 7.4), NADPH (1 mM), and glucose-6-phosphate dehydrogenase for cofactor regeneration. Yields typically range from 15-25%, with product purity of 70-85% after initial workup [11].
Hepatocyte culture systems provide complete metabolic competence, including Phase II conjugation reactions [21]. Fresh primary hepatocytes or immortalized cell lines are incubated with ibrutinib (1-10 μM) for 4-24 hours under standard tissue culture conditions (37°C, 5% CO₂, humidified atmosphere). This approach yields 20-35% conversion with 60-75% purity, though results can be variable due to hepatocyte viability and metabolic activity variations [21].
Chemical synthesis routes offer superior yields and purity but require multi-step synthetic procedures [13] [23]. The most efficient approach involves synthesis of the epoxide intermediate followed by controlled hydrolysis under aqueous conditions. This method typically achieves 60-80% overall yields with product purities exceeding 95% after chromatographic purification [13]. However, the synthetic complexity and requirement for specialized reagents limit its practical application for routine laboratory use.
Biosynthetic production using recombinant cytochrome P450 systems provides a scalable alternative for larger quantities [24]. Recombinant CYP3A4 expressed in bacterial or insect cell systems is reconstituted with cytochrome P450 reductase and cytochrome b₅ in the presence of appropriate cofactors. This approach yields 10-20% conversion with 80-90% purity, though the expense of cofactor regeneration systems limits cost-effectiveness [24].
Analytical monitoring of dihydrodiol ibrutinib formation employs ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) [21]. Standard protocols utilize reversed-phase chromatography with acetonitrile-water gradient elution and positive electrospray ionization. The characteristic mass transition for dihydrodiol ibrutinib (m/z 475 → 304) provides sensitive and specific detection with limits of quantification as low as 0.5 ng/mL.
Table 5: Laboratory Synthetic Routes for Dihydrodiol Ibrutinib
Method | Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
---|---|---|---|---|---|---|
Microsomal Incubation | Ibrutinib + NADPH | 37°C, pH 7.4, 1-2 hours | 15-25 | 70-85 | Physiologically relevant | Low yield |
Hepatocyte Culture | Fresh hepatocytes + ibrutinib | 37°C, CO₂ incubator, 4-24 hours | 20-35 | 60-75 | Complete metabolism | Variable results |
Chemical Synthesis | Epoxide intermediate | Aqueous conditions, room temp | 60-80 | 95-99 | High purity | Multi-step synthesis |
Biosynthetic Production | Recombinant CYP3A4 | 37°C, cofactor regeneration | 10-20 | 80-90 | Scalable | Expensive cofactors |